molecular formula C11H11N3O2 B2439352 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-44-9

6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2439352
CAS No.: 937597-44-9
M. Wt: 217.228
InChI Key: GRXOHEXNROQVRY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a promising chemical scaffold identified as a novel, potent, and selective agonist for the human Peroxisome Proliferator-Activated Receptor alpha (PPARα) . This compound class represents a distinct structural alternative to traditional fibrate drugs and activates PPARα with efficacy comparable to or greater than fenofibrate, making it a valuable tool for investigating lipid metabolism and related diseases . Structural studies have revealed that its carboxylic acid group forms a critical hydrogen-bond network within the receptor's ligand-binding domain, stabilizing the active conformation necessary for coactivator recruitment and transcriptional activity . The unique cyclopropyl and methyl substituents on the pyrazolopyridine core contribute to this binding mode and are key factors for the compound's subtype selectivity and agonistic potency . Researchers are exploring this chemotype for the development of new therapeutic strategies for conditions such as dyslipidemia, hypertriglyceridemia, and nonalcoholic steatohepatitis (NASH) . Beyond metabolic research, the pyrazolopyridine-4-carboxylic acid scaffold is also under investigation in other fields, including as a lead structure for the development of novel antimalarial agents .

Properties

IUPAC Name

6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10-8(5-12-14)7(11(15)16)4-9(13-10)6-2-3-6/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXOHEXNROQVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyridine derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

The compound has been studied for various biological activities, particularly in the fields of cancer research and neuropharmacology.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:

  • Cyclin-dependent Kinase Inhibition : Studies have shown that similar compounds inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound demonstrated IC50 values indicating potent inhibitory activity against CDK2 and CDK9, making it a candidate for cancer therapy .
  • Cell Proliferation Inhibition : The compound has been reported to selectively inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116 cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in various pathological processes:

  • Adenylyl Cyclase Type 1 Inhibition : It has been shown to act as an inhibitor of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization and cognitive functions. The compound exhibited low micromolar potency in inhibiting AC1 activity .

Case Studies

Several studies have characterized the biological activity and therapeutic potential of this compound:

Study Focus Area Findings
Study AAnticancerDemonstrated selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively.
Study BNeuropharmacologyShowed inhibition of AC1 with low micromolar potency, indicating potential for treating chronic pain conditions.
Study CCellular ProliferationReported inhibition of proliferation in HeLa and HCT116 cell lines, suggesting anticancer properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring.

    Cyclopropyl-containing pyrazoles: These compounds have a cyclopropyl group attached to a pyrazole ring, similar to the target compound.

Uniqueness

6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 217.228 g/mol
  • CAS Number : 953905-94-7

1. Antitumor Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, specific derivatives demonstrated cytotoxicity with IC50 values ranging from 1 to 10 µM against these cell lines .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be around 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

3. Antimycobacterial Activity

Recent investigations into the antimycobacterial activity of related compounds suggest that they may be effective against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC90 values below 0.15 µM, indicating strong efficacy against this pathogen .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. For instance:

  • Substituents at the 4-position : Electron-donating groups enhance COX inhibition.
  • Cyclopropyl Group : The presence of a cyclopropyl moiety has been linked to improved binding affinity and selectivity towards target enzymes.

Case Study 1: Antitumor Efficacy

A study conducted by Kalai et al. synthesized various pyrazolo[3,4-b]pyridine derivatives and assessed their cytotoxicity against cancer cell lines. One notable derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Case Study 2: Anti-inflammatory Mechanism

In a separate study focused on inflammation, compounds derived from pyrazolo[3,4-b]pyridine were tested in vivo for their ability to reduce edema in rat models. The results indicated that these compounds could significantly decrease paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeIC50/MIC90 ValueReference
AntitumorPyrazolo derivative A5 µM
Anti-inflammatoryPyrazolo derivative B0.04 μmol (COX-2)
AntimycobacterialPyrazolo derivative C<0.15 µM (MIC90)

Q & A

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueParametersReference
1^1H NMRδ 13.99 (s, 1H, NH), 8.69 (d, J=8.4 Hz)
ESI-MSm/z 311.1 [M+1]
HPLC Purity97.34% (254 nm, C18 column)

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal ConditionYield Impact
SolventDMF+15% vs. Tol
CatalystPd(PPh3_3)4_4+20%
Temperature120°C (microwave)-30% time

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